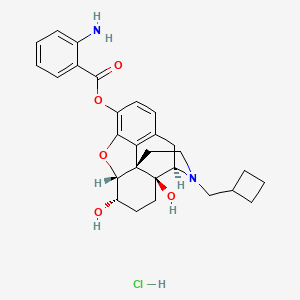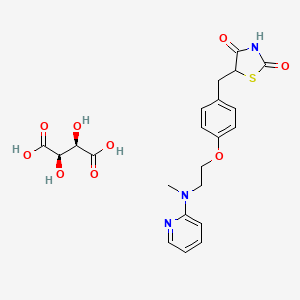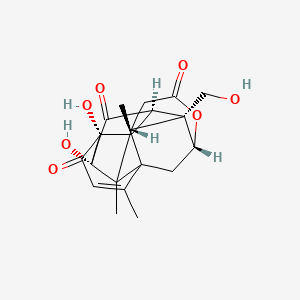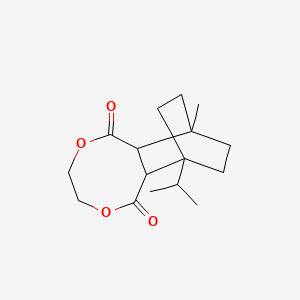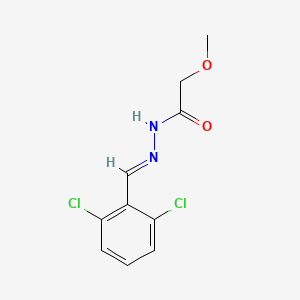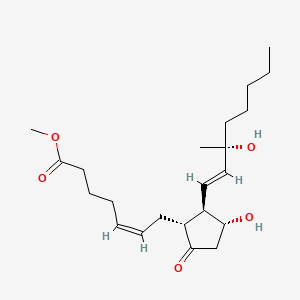
Prosta-5,13-dien-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, methyl ester, (5Z,11alpha,13E,15R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prosta-5,13-dien-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, methyl ester, (5Z,11alpha,13E,15R)- is a complex organic compound with significant biological and chemical properties. It is a derivative of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. This compound is known for its role in various physiological processes and has been the subject of extensive scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prosta-5,13-dien-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, methyl ester involves multiple steps, including the formation of the core structure and the introduction of functional groups. The synthetic route typically starts with the preparation of a suitable precursor, followed by a series of reactions such as oxidation, reduction, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as automated synthesis and purification systems can enhance efficiency and scalability. Industrial production methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Prosta-5,13-dien-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride to form different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, dichloromethane, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Prosta-5,13-dien-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is studied for its role in cellular signaling and regulation of physiological processes.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of Prosta-5,13-dien-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. It binds to prostaglandin receptors on cell surfaces, triggering a cascade of intracellular events that lead to various physiological responses. These pathways include the activation of second messengers such as cyclic AMP and the modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2 (PGE2): Shares a similar core structure but differs in functional groups.
Prostaglandin F2α (PGF2α): Another related compound with distinct biological activities.
Prostaglandin D2 (PGD2): Known for its role in allergic reactions and inflammation.
Uniqueness
Prosta-5,13-dien-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, methyl ester is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity. Its unique structure allows it to interact with specific receptors and enzymes, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
39219-61-9 |
|---|---|
Molecular Formula |
C22H36O5 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C22H36O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-18,20,24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6-,15-13+/t17-,18-,20-,22-/m1/s1 |
InChI Key |
OBUOTEZRDMDNCG-NPHQZRGESA-N |
Isomeric SMILES |
CCCCC[C@](C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O)O |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


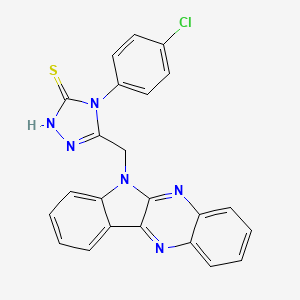

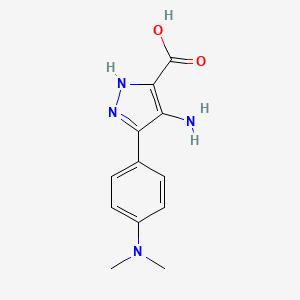
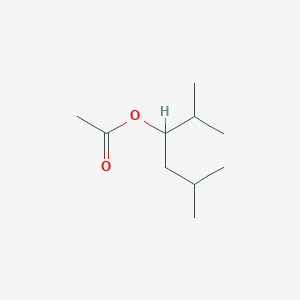

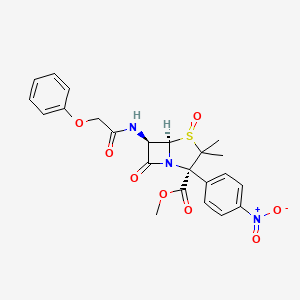
![(E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine](/img/structure/B12747954.png)
